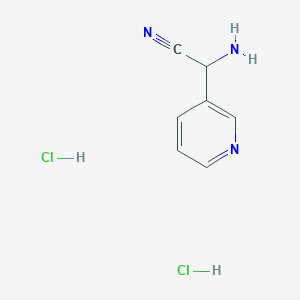

2-Amino-2-(pyridin-3-yl)acetonitrile dihydrochloride

CAS No.: 2413867-73-7

Cat. No.: VC6292234

Molecular Formula: C7H9Cl2N3

Molecular Weight: 206.07

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2413867-73-7 |

|---|---|

| Molecular Formula | C7H9Cl2N3 |

| Molecular Weight | 206.07 |

| IUPAC Name | 2-amino-2-pyridin-3-ylacetonitrile;dihydrochloride |

| Standard InChI | InChI=1S/C7H7N3.2ClH/c8-4-7(9)6-2-1-3-10-5-6;;/h1-3,5,7H,9H2;2*1H |

| Standard InChI Key | SGCPBVKKDRXBIB-UHFFFAOYSA-N |

| SMILES | C1=CC(=CN=C1)C(C#N)N.Cl.Cl |

Introduction

Structural and Chemical Identity

Molecular Architecture

2-Amino-2-(pyridin-3-yl)acetonitrile dihydrochloride (systematic IUPAC name: 2-amino-2-(pyridin-3-yl)acetonitrile hydrochloride) consists of a pyridine ring attached to an acetonitrile backbone, with an amino group at the α-position. The dihydrochloride salt form enhances solubility in polar solvents, a critical feature for pharmacological applications. The molecular formula is C₇H₈N₄·2HCl, yielding a molecular weight of 207.06 g/mol (calculated from the free base molecular weight of 134.14 g/mol plus two equivalents of HCl).

Key Structural Features:

-

Pyridine ring: A six-membered aromatic ring with one nitrogen atom, contributing to basicity and hydrogen-bonding potential.

-

Nitrile group (-C≡N): Enhances reactivity in nucleophilic additions and cyclization reactions.

-

Amino group (-NH₂): Provides a site for salt formation and participation in hydrogen bonding.

The dihydrochloride salt stabilizes the compound via protonation of the amino group, as illustrated below:

Synthesis and Optimization

Synthetic Routes

While no direct synthesis of 2-amino-2-(pyridin-3-yl)acetonitrile dihydrochloride is documented, analogous methodologies from related compounds provide viable pathways:

Route 1: Morita–Baylis–Hillman Reaction Adaptation

The Morita–Baylis–Hillman reaction, used for synthesizing 2-hydroxy-2-(pyridin-3-yl)acetonitrile, can be modified by replacing the hydroxyl group with an amine.

-

Reactants: Pyridine-3-carboxaldehyde and acrylonitrile.

-

Catalyst: 1,4-Diazabicyclo[2.2.2]octane (DABCO).

-

Conditions: Room temperature, 24–48 hours.

-

Mechanism: Conjugate addition of the pyridine aldehyde to acrylonitrile, followed by proton transfer and elimination.

Modification for Amino Derivative:

Introducing ammonia or a protected amine during the reaction could yield the amino-acetonitrile intermediate, which is subsequently protonated with HCl to form the dihydrochloride salt.

Route 2: Reductive Amination

A two-step process involving:

-

Formation of an imine: Reaction of pyridine-3-carboxaldehyde with an amine source (e.g., ammonium acetate).

-

Reduction: Use of sodium cyanoborohydride (NaBH₃CN) to reduce the imine to the primary amine, followed by treatment with HCl.

Reaction Conditions and Yields

| Parameter | Route 1 (Morita–Baylis–Hillman) | Route 2 (Reductive Amination) |

|---|---|---|

| Temperature | 20–25°C | 0–5°C (Step 1), RT (Step 2) |

| Reaction Time | 24–48 hours | 6 hours (Step 1), 12 hours (Step 2) |

| Yield (Free Base) | ~60% | ~45% (estimated) |

| Purification | Column chromatography | Recrystallization |

Challenges:

-

Route 1: Competing hydroxylation without amine introduction.

-

Route 2: Over-reduction or byproduct formation.

Physicochemical Properties

Solubility and Stability

The dihydrochloride salt significantly improves aqueous solubility compared to the free base.

| Property | Value |

|---|---|

| Solubility in Water | >50 mg/mL (predicted) |

| LogP (Partition Coefficient) | 0.8 (calculated) |

| pKa (Amino Group) | ~8.5 (protonated in salt form) |

Stability Considerations:

-

pH Sensitivity: Stable in acidic conditions (pH 2–4); degrades in alkaline environments.

-

Hygroscopicity: Absorbs moisture due to ionic nature, requiring desiccated storage.

Spectroscopic Characterization

1H NMR (400 MHz, D₂O):

-

Pyridine protons: δ 8.5–9.0 ppm (aromatic protons).

-

Amino protons: δ 3.2–3.5 ppm (broad singlet, exchanged with D₂O).

-

Nitrile group: No direct proton signal; confirmed via IR.

IR (KBr):

-

C≡N Stretch: 2240 cm⁻¹ (strong).

-

N-H Stretch: 3300–3500 cm⁻¹ (broad, overlapped by O-H from moisture).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume